4-Hydroxy-3-methoxystilbene
Overview
Description
4-Hydroxy-3-methoxystilbene is a stilbene derivative known for its unique chemical structure and biological activities Stilbenes are a group of compounds characterized by the presence of a 1,2-diphenylethylene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methoxystilbene typically involves the use of starting materials such as 4-hydroxybenzaldehyde and 3-methoxybenzaldehyde. The reaction is often carried out through a Wittig reaction or a Heck coupling reaction, which are common methods for forming carbon-carbon double bonds. The reaction conditions usually involve the use of a base, such as potassium carbonate, and a palladium catalyst under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound can be achieved through microbial biosynthesis. An Escherichia coli system containing an artificial biosynthetic pathway has been developed to produce methylated resveratrol analogues, including this compound, from simple carbon sources . This method offers a sustainable and scalable approach to producing the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-methoxystilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the stilbene double bond to a single bond, forming dihydrostilbenes.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions include oxidized quinones, reduced dihydrostilbenes, and various substituted stilbene derivatives .
Scientific Research Applications
4-Hydroxy-3-methoxystilbene has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a model compound for studying stilbene chemistry.
Biology: The compound exhibits antioxidant and anti-inflammatory properties, making it a subject of interest in biological studies.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methoxystilbene involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2).
Anticancer Activity: The compound induces apoptosis in cancer cells through the activation of caspase-9 and caspase-3, leading to cell death.
Comparison with Similar Compounds
4-Hydroxy-3-methoxystilbene can be compared with other similar compounds, such as:
Resveratrol: Both compounds share a stilbene backbone, but resveratrol has three hydroxyl groups, while this compound has one hydroxyl and one methoxy group. Resveratrol is well-known for its antioxidant and anticancer properties.
Properties
IUPAC Name |
2-methoxy-4-[(E)-2-phenylethenyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-15-11-13(9-10-14(15)16)8-7-12-5-3-2-4-6-12/h2-11,16H,1H3/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWKZKAEKABLFG-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3391-75-1 | |
Record name | NSC126252 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126252 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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